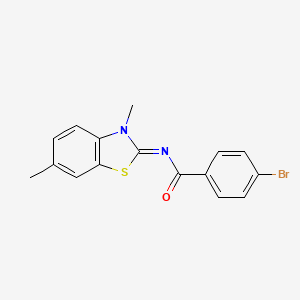

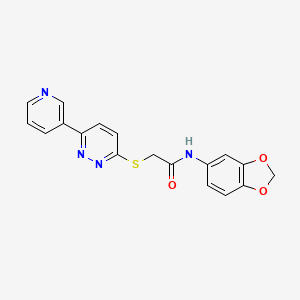

4-溴-N-(3,6-二甲基-1,3-苯并噻唑-2-亚甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-bromo-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide" is a benzamide derivative, which is a class of compounds known for their biological activity and potential applications in medicinal chemistry. Benzamide derivatives are often synthesized for their potential use as pharmaceuticals, and they can exhibit a range of biological activities, including anticancer, antifungal, and enzyme inhibition properties .

Synthesis Analysis

The synthesis of benzamide derivatives can involve various strategies, including the use of microwave-assisted synthesis, multicomponent reactions, and cyclization processes. For instance, microwave-assisted synthesis has been employed to create Schiff's bases containing thiadiazole and benzamide groups, which are known for their biological properties . Similarly, multicomponent reactions have been used to synthesize (4-oxothiazolidine-2-ylidene)benzamide derivatives . Additionally, cyclization of thioureas with bromine in dry acetone has been reported for the synthesis of N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as single-crystal X-ray analysis. For example, the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide was determined using single-crystal X-ray diffraction, revealing the compound's crystallization in the monoclinic system . The molecular structure is crucial for understanding the compound's interactions and biological activity.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including intermolecular interactions such as hydrogen bonding and π-interactions. These interactions can significantly influence the compound's stability and reactivity. For example, the crystal packing of certain antipyrine derivatives is stabilized by a combination of N–H⋯O and C–H⋯O hydrogen bonds, as well as C–H⋯π and lone pair⋯π contacts .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are important for their practical applications. These properties can be influenced by the compound's molecular structure and the presence of functional groups. Theoretical calculations, such as DFT calculations, can provide insights into the electronic properties and potential reactivity of these compounds .

科学研究应用

合成与表征

新型衍生物合成: 研究人员开发了一种一锅多组分合成方法,用于与4-溴-N-(3,6-二甲基-1,3-苯并噻唑-2-亚甲基)苯甲酰胺相关的新的衍生物。这包括合成(4-氧杂唑烷-2-亚甲基)苯甲酰胺衍生物,其特征在于各种光谱方法和单晶X射线分析 (Hossaini 等人,2017).

类似安乃近的衍生物: 一项研究报道了新型安乃近衍生物的合成、X射线结构表征、Hirshfeld表面分析和DFT计算,包括2-溴-N-(2,3-二氢-1,5-二甲基-3-氧代-2-苯基-1H-吡唑-4-基)苯甲酰胺,证明了这些化合物中分子间相互作用的重要性 (Saeed 等人,2020).

抗菌和抗真菌活性

抗菌化合物: 一项关于3-取代5-溴-7-甲基-1,2,4-三唑-[3,4-b]-苯并噻唑的新型合成和抗菌活性的研究,与4-溴-N-(3,6-二甲基-1,3-苯并噻唑-2-亚甲基)苯甲酰胺相关,证明了对各种细菌菌株具有显着的抗菌特性 (Bhagat 等人,2012).

抗真菌剂: 合成和评估各种N-(4-苯基-3-芳基酰噻唑-2(3H)-亚甲基)取代的苯甲酰胺,与4-溴-N-(3,6-二甲基-1,3-苯并噻唑-2-亚甲基)苯甲酰胺的核心结构密切相关,揭示了低至中等的抗真菌活性 (Saeed 等人,2008).

缓蚀

- 钢的缓蚀剂: 与4-溴-N-(3,6-二甲基-1,3-苯并噻唑-2-亚甲基)苯甲酰胺密切相关的苯并噻唑衍生物被合成并评估为酸性环境中碳钢的缓蚀剂。研究发现,这些缓蚀剂为钢的腐蚀提供了显着的保护 (Hu 等人,2016).

未来方向

The future directions for the study of “4-bromo-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide” and related compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Additionally, their potential applications in the development of new pharmaceuticals and other biologically active compounds could be investigated .

作用机制

Target of Action

Similar benzothiazole derivatives have been found to exhibit anti-tubercular activity .

Mode of Action

Biochemical Pathways

Benzothiazole derivatives have been associated with the inhibition of prostaglandin biosynthesis, a process mediated by cyclo-oxygenase pathways .

Result of Action

Benzothiazole derivatives have been reported to exhibit anti-inflammatory and analgesic activities .

属性

IUPAC Name |

4-bromo-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2OS/c1-10-3-8-13-14(9-10)21-16(19(13)2)18-15(20)11-4-6-12(17)7-5-11/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCKQKJGWGEYLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Br)S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2504218.png)

![3,4-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2504223.png)

![Bicyclo[2.2.2]octan-2-amine hydrochloride](/img/structure/B2504227.png)

![methyl [1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B2504229.png)

![2-[(3-Chlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2504231.png)

![3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2504234.png)

![2-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2504236.png)